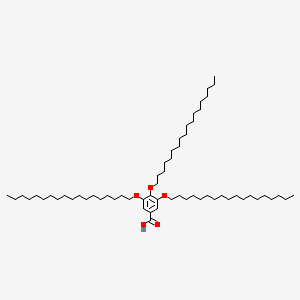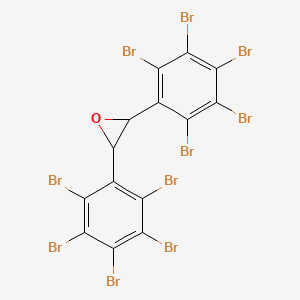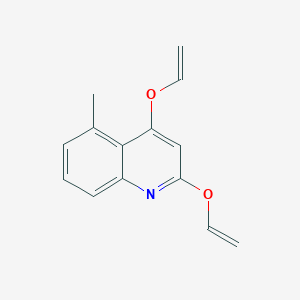![molecular formula C13H10O2 B14278567 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane CAS No. 138853-11-9](/img/structure/B14278567.png)
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane is a compound that features a phenyl ring substituted with a buta-1,3-diyn-1-yl group and a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane typically involves the coupling of a phenylacetylene derivative with a butadiyne moiety. One common method is the oxidative acetylene coupling, which can be carried out using palladium or copper catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide
Reducing agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Halogenating agents: N-bromosuccinimide (NBS), iodine
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkanes, alkenes, and halogenated phenyl derivatives .
科学研究应用
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane has several applications in scientific research:
作用机制
The mechanism of action of 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
相似化合物的比较
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
- 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline
Uniqueness
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane is unique due to its combination of a butadiyne moiety with a 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
138853-11-9 |
|---|---|
分子式 |
C13H10O2 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
2-(4-buta-1,3-diynylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-11-5-7-12(8-6-11)13-14-9-10-15-13/h1,5-8,13H,9-10H2 |
InChI 键 |
CTTUEGDRLJQKRX-UHFFFAOYSA-N |
规范 SMILES |
C#CC#CC1=CC=C(C=C1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
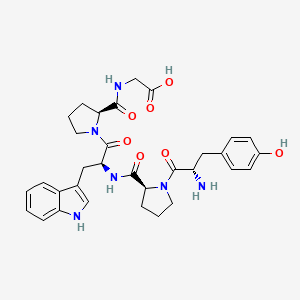
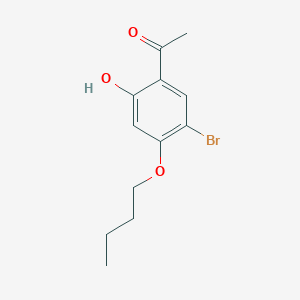
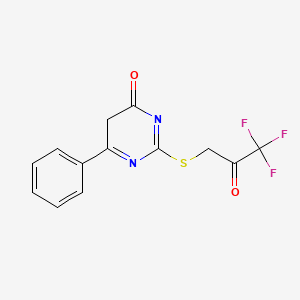
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
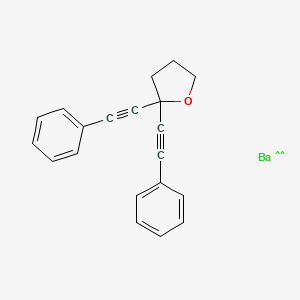
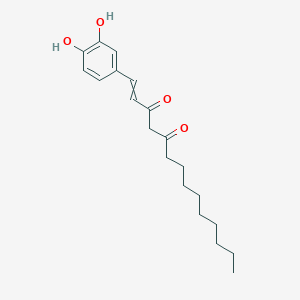
![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)
